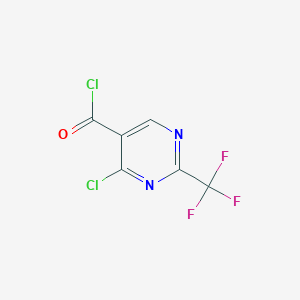

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride (CAS: 154934-99-3) is a fluorinated pyrimidine derivative with the molecular formula C₆HCl₂F₃N₂O and a molecular weight of 244.99 g/mol . Its structure features a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 4, and a reactive carbonyl chloride (-COCl) group at position 3. The compound’s high purity (97%) and electrophilic carbonyl chloride moiety make it a valuable intermediate in pharmaceutical synthesis, particularly for acylations and derivatization reactions .

The trifluoromethyl group enhances metabolic stability and lipophilicity, which is critical in drug design, as fluorinated compounds often exhibit improved binding affinity and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid.

Reduction: The compound can be reduced to form 2-Trifluoromethyl-4-chloropyrimidine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid: Formed from hydrolysis.

2-Trifluoromethyl-4-chloropyrimidine: Formed from reduction.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is used in medicinal chemistry as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases. The compound can effectively inhibit transcription factors like NF-κB and AP-1, which are involved in inflammatory responses, showing potential in treating rheumatoid arthritis and other autoimmune diseases. Its structure allows it to serve as a building block for creating complex molecules with enhanced biological activities.

Agrochemicals

This compound may be used in agrochemicals because of its potential herbicidal properties.

Inhibition of Signaling Pathways

Interaction studies have indicated that this compound can effectively inhibit various signaling pathways associated with inflammation. Research has shown that compounds derived from this structure can block the activation of transcription factors responsible for pro-inflammatory cytokine production, offering insights into their mechanism of action against autoimmune diseases.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Various methods and catalysts obtain different substituents of pyrimidine-5-carbonitrile from ethyl cyanoacetate . Additionally, a ZnCl2-catalyzed three-component coupling reaction allows for synthesizing various 4,5-disubstituted pyrimidine derivatives in a single step .

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloropyrimidine-5-carbonyl Chloride

- Molecular Formula : C₅H₂Cl₂N₂O

- Molecular Weight : 176.99 g/mol

- Key Differences :

- Lacks the trifluoromethyl (-CF₃) group at position 2.

- Reduced electron-withdrawing effects compared to the CF₃-containing analog, leading to lower stability and reactivity in nucleophilic substitution reactions.

- Simpler structure with fewer substituents, making it less versatile for medicinal chemistry applications .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1)

- Molecular Formula : C₈H₃Cl₂F₃O₂

- Molecular Weight : 267.01 g/mol

- Key Differences: Contains a benzene ring instead of a pyrimidine, reducing opportunities for hydrogen bonding and π-π interactions with biological targets. Higher lipophilicity due to the aromatic benzene core, which may affect pharmacokinetics .

5-Chloropyrimidine-4-carboxylic Acid (CAS: 64224-65-3)

- Molecular Formula : C₅H₃ClN₂O₂

- Molecular Weight : 158.55 g/mol

- Key Differences :

- Replaces the carbonyl chloride (-COCl) with a carboxylic acid (-COOH), rendering it unsuitable for acylation reactions.

- Positional isomerism (carboxylic acid at position 4 vs. carbonyl chloride at position 5) alters electronic distribution and reactivity.

- Primarily used as a building block for esters or amides rather than direct electrophilic substitution .

Comparative Data Table

Key Research Findings

Role of Fluorination : The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity, aligning with trends in fluorinated drug development .

Reactivity : The carbonyl chloride group enables efficient acylation reactions, outperforming carboxylic acid analogs (e.g., 5-chloropyrimidine-4-carboxylic acid) in electrophilic substitutions .

Structural Advantages : The pyrimidine core offers better hydrogen-bonding capabilities compared to benzene derivatives, improving interactions with biological targets .

Limitations : Higher molecular weight (244.99 g/mol) may reduce bioavailability compared to simpler analogs like 2-chloropyrimidine-5-carbonyl chloride .

Biological Activity

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is a chemical compound notable for its significant biological activity, particularly in the realm of anti-inflammatory applications. This compound, characterized by a pyrimidine ring with a trifluoromethyl group and a carbonyl chloride functional group, has garnered attention for its potential therapeutic uses in treating inflammatory diseases and autoimmune conditions.

- Molecular Formula : C7ClF3N2O

- Molecular Weight : Approximately 244.99 g/mol

- Physical State : Clear, dark yellow liquid

- Melting Point : 158 °C

- Density : Predicted at 1.658 g/cm³

The presence of the carbonyl chloride group makes this compound highly reactive, allowing it to participate in various nucleophilic substitution reactions. Its trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack.

This compound has been shown to inhibit key transcription factors involved in inflammatory responses, specifically NF-κB and AP-1. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, which are critical in the pathogenesis of diseases like rheumatoid arthritis and other autoimmune disorders.

Biological Activity

Research indicates that this compound exhibits:

- Anti-inflammatory Effects : It has been documented to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Gene Expression Modulation : The compound can modulate gene expression related to inflammatory cytokines, further supporting its therapeutic potential.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis with similar compounds reveals:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Structure | Lacks carbonyl chloride; primarily used in synthesis |

| 2,4-Dichloropyrimidine-5-carbonyl chloride | Structure | Contains two chlorine substituents; different reactivity profile |

| 4-Chloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyrimidine | Structure | Contains nitro group; broader applications in pharmaceuticals |

This table illustrates how the incorporation of various substituents can impact the pharmacological properties of pyrimidine derivatives, highlighting the significance of the trifluoromethyl and carbonyl chloride groups in enhancing biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Inflammatory Pathways : In vitro studies demonstrated that derivatives of this compound could effectively inhibit signaling pathways associated with inflammation, showcasing its potential as an anti-inflammatory agent.

- Therapeutic Applications : The compound's ability to modulate inflammatory responses suggests its utility in treating conditions such as rheumatoid arthritis and other autoimmune diseases. Further research is ongoing to elucidate its full pharmacological profile and interactions with specific biological targets .

- Comparative Efficacy : Research comparing various pyrimidine derivatives showed that compounds structurally related to this compound exhibited superior selectivity indices compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and celecoxib, particularly in animal models of inflammation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For pyrimidine derivatives, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides, as demonstrated in analogous syntheses of chloropyridine-carbonyl chlorides . Key parameters include:

- Reagent stoichiometry : Excess SOCl₂ (e.g., 3.5 equivalents relative to the precursor) ensures complete conversion.

- Catalysts : Sodium bromide (NaBr) can enhance reactivity in chlorobenzene .

- Temperature : Reactions are typically refluxed (100–120°C) to drive off HCl/SO₂ byproducts.

Purity (>97%) is achievable via distillation or recrystallization in non-polar solvents .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Quantitative ¹⁹F NMR is effective due to the trifluoromethyl group’s distinct chemical shift (-60 to -65 ppm). HPLC with UV detection (λ = 210–260 nm) is recommended for assessing impurities .

- Structural Confirmation :

- ¹H/¹³C NMR : Absence of carboxylic acid protons and presence of acyl chloride carbonyl (~170 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., m/z 244.98 for [M]⁺) .

Advanced Research Questions

Q. What strategies mitigate hydrolytic instability during reactions involving this compound?

- Methodological Answer : The acyl chloride group is highly moisture-sensitive. Strategies include:

- Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).

- Low-Temperature Reactions : Conduct acylations at 0–5°C to slow hydrolysis .

- In Situ Derivatization : React immediately with nucleophiles (e.g., amines) to form stable amides.

Stability studies show decomposition rates increase above 25°C, necessitating strict temperature control .

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring at specific positions. For example:

- Chlorine Displacement : The 4-chloro group is more reactive than the 2-position due to para-activation by the trifluoromethyl group.

- Computational Insights : DFT calculations predict higher electrophilicity at C4 (Mulliken charge: +0.32 vs. +0.18 at C2) .

Experimental validation via competitive reactions (e.g., with amines) confirms preferential substitution at C4 .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Byproduct Formation : Unreacted acyl chloride hydrolyzes to carboxylic acid, reducing yield. Monitor via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane).

- Purification Challenges : Use silica gel chromatography with gradient elution (hexane to 30% ethyl acetate) to separate acylated products from hydrolyzed byproducts.

For example, yields for amide derivatives range from 58% to 87% depending on workup protocols .

Properties

Molecular Formula |

C6HCl2F3N2O |

|---|---|

Molecular Weight |

244.98 g/mol |

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonyl chloride |

InChI |

InChI=1S/C6HCl2F3N2O/c7-3-2(4(8)14)1-12-5(13-3)6(9,10)11/h1H |

InChI Key |

TYTGGQAHTHKIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.